

Physical and chemical properties of 2-Bromo-4-fluoro-6-nitroaniline

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-nitroaniline

Cat. No.: B082889

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In-Depth Technical Guide to 2-Bromo-4-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-4-fluoro-6-nitroaniline**, a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. This document outlines its characteristics, experimental protocols for its synthesis and analysis, and its role in various chemical transformations.

Core Physical and Chemical Properties

2-Bromo-4-fluoro-6-nitroaniline is a substituted aniline with the chemical formula $C_6H_4BrFN_2O_2$. Its molecular structure, featuring bromine, fluorine, and nitro functional groups, makes it a versatile building block in organic synthesis. These substituents significantly influence its reactivity and physical properties.

Table 1: Physical and Chemical Properties of **2-Bromo-4-fluoro-6-nitroaniline**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrFN ₂ O ₂	[1]
Molecular Weight	235.01 g/mol	[1]
Melting Point	75 - 79 °C	[1]
Boiling Point	Predicted: 292.1 ± 35.0 °C	
Appearance	Light yellow to brown powder/crystal	[1]
Solubility	Soluble in organic solvents.	[1]
pKa	Data not available	
CAS Number	10472-88-5	[1]

Spectral Data

While specific spectral data for **2-Bromo-4-fluoro-6-nitroaniline** is not readily available in the public domain, the following table provides predicted and characteristic spectral information based on its structure and data from similar compounds.

Table 2: Spectral Data for **2-Bromo-4-fluoro-6-nitroaniline**

Technique	Predicted/Expected Data
¹ H NMR	Aromatic protons would exhibit complex splitting patterns due to coupling with each other and the fluorine atom.
¹³ C NMR	Expected to show six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.
FT-IR (cm ⁻¹)	Characteristic peaks for N-H stretching (amine), C-N stretching, C-Br stretching, C-F stretching, and asymmetric and symmetric stretching of the nitro group (NO ₂).
Mass Spectrometry (m/z)	The molecular ion peak would be expected around 234/236, showing the characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

Synthesis of 2-Bromo-4-fluoro-6-nitroaniline

A common synthetic route to **2-Bromo-4-fluoro-6-nitroaniline** involves the nitration of a substituted aniline precursor. The following is a generalized protocol based on the synthesis of similar compounds.

Experimental Workflow: Synthesis of **2-Bromo-4-fluoro-6-nitroaniline**



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Caption: A generalized workflow for the synthesis of **2-Bromo-4-fluoro-6-nitroaniline**.

Methodology:

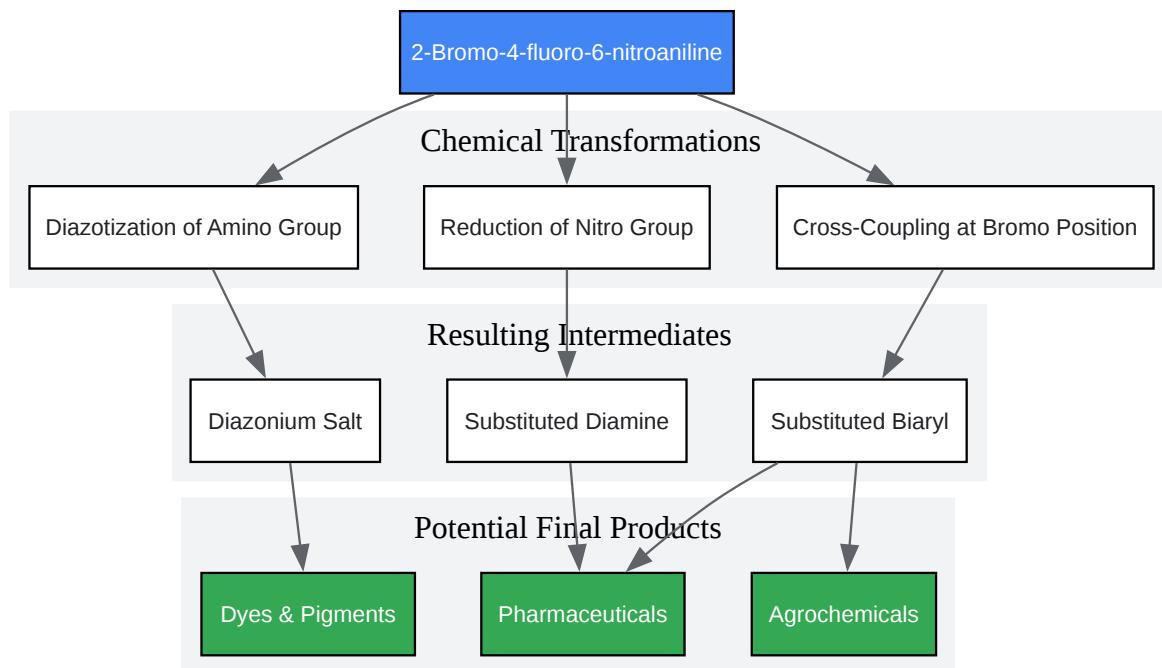
- Dissolution: Dissolve 2-bromo-4-fluoroaniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.
- Nitration: Slowly add a nitrating agent (a mixture of nitric acid and sulfuric acid) to the cooled solution while maintaining a low temperature to control the exothermic reaction.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Applications

2-Bromo-4-fluoro-6-nitroaniline is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The amino group can be diazotized and replaced, the nitro group can be reduced to an amine, and the bromine atom can participate in cross-coupling reactions.

This compound serves as a crucial starting material in the synthesis of various biologically active molecules, including those with potential as anti-cancer and anti-bacterial agents.^[1] Its unique substitution pattern allows for the introduction of diverse functionalities, enabling the creation of novel compounds with tailored properties for drug discovery and development.

Logical Relationship: Role in Multi-Step Synthesis

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Caption: Potential synthetic transformations of **2-Bromo-4-fluoro-6-nitroaniline**.

The versatile reactivity of **2-Bromo-4-fluoro-6-nitroaniline** makes it an essential component in the toolbox of synthetic chemists, particularly in the pharmaceutical and materials science industries.^[1] Its ability to undergo various transformations allows for the efficient construction of complex molecular architectures.

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References

- 1. chemimpex.com [chemimpex.com]

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